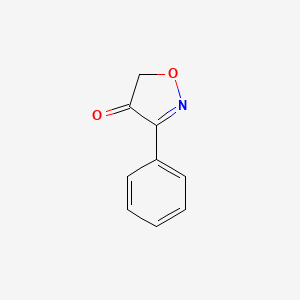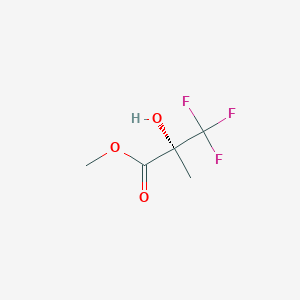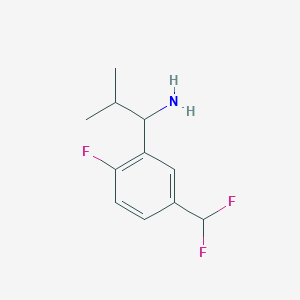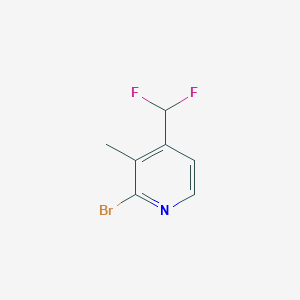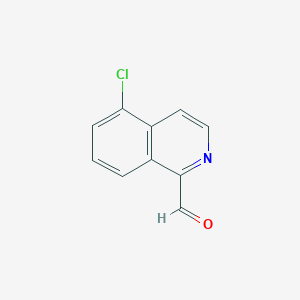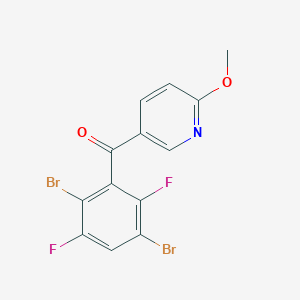
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl and pyridinyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as developing new polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, or affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
(2,5-Dibromo-3,6-difluorophenyl)methanol: This compound shares a similar phenyl ring structure but lacks the pyridinyl group.
(2,5-Dibromo-3,6-difluorophenyl)acetic acid: Similar in structure but contains an acetic acid group instead of the methanone and pyridinyl groups.
Uniqueness
(2,5-Dibromo-3,6-difluorophenyl)(6-methoxypyridin-3-yl)methanone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties. The methoxy group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H7Br2F2NO2 |
|---|---|
Peso molecular |
407.00 g/mol |
Nombre IUPAC |
(2,5-dibromo-3,6-difluorophenyl)-(6-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C13H7Br2F2NO2/c1-20-9-3-2-6(5-18-9)13(19)10-11(15)8(16)4-7(14)12(10)17/h2-5H,1H3 |
Clave InChI |
FNZBEYMMKPHSPP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C(=O)C2=C(C(=CC(=C2F)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


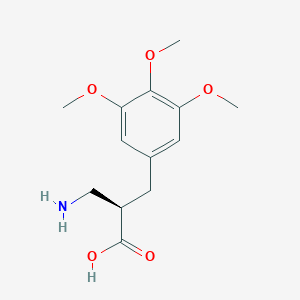
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
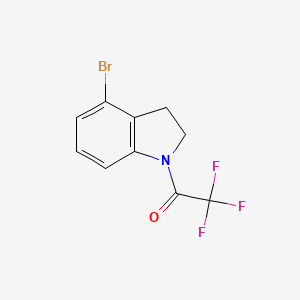
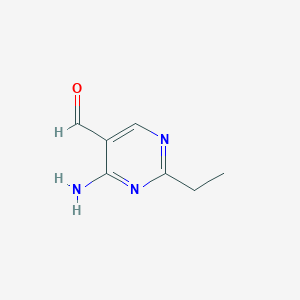
![8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
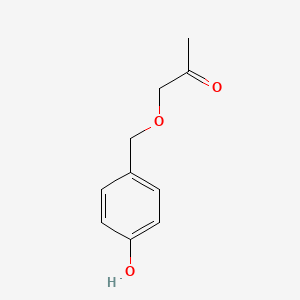
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
